4-n-Butoxy-3,5-difluorobenzoyl chloride
Description
Chemical Identity and Structural Characterization of 4-n-Butoxy-3,5-difluorobenzoyl Chloride
Systematic Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is 4-(butoxy)-3,5-difluorobenzoyl chloride , reflecting its substitution pattern on the benzene ring. The molecular formula, C₁₁H₁₁ClF₂O₂ , corresponds to a molecular weight of 248.65 g/mol . The structure consists of a benzoyl chloride core substituted with two fluorine atoms at the 3- and 5-positions and a butoxy group (-O-CH₂CH₂CH₂CH₃) at the 4-position.
The SMILES notation, COC1=C(C(=O)Cl)C(=CC(=C1F)F)OCCCC , encodes the connectivity of atoms, emphasizing the planar aromatic system and the linear butoxy chain. The InChIKey N/A (as no specific identifier is reported in available sources) would typically derive from a hash of the structural features, ensuring uniqueness in chemical databases .
Table 1: Molecular Identity Summary
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁ClF₂O₂ | |
| Molecular Weight | 248.65 g/mol | |
| CAS Registry Number | 1443347-37-2 | |
| IUPAC Name | 4-(butoxy)-3,5-difluorobenzoyl chloride |
Crystallographic Studies and Three-Dimensional Conformation
While no direct crystallographic data for this compound is available in the literature, analogous benzoyl chloride derivatives exhibit planar aromatic rings with substituents adopting positions perpendicular to the ring to minimize steric hindrance. For example, 3,5-difluoro-4-methoxybenzoyl chloride (CID 17750662) displays a dihedral angle of 87.5° between the methoxy group and the benzene plane, suggesting similar spatial arrangements for the butoxy substituent in this compound . Computational modeling predicts that the butoxy chain adopts a staggered conformation, with the terminal methyl group oriented away from the electron-withdrawing benzoyl chloride moiety.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (300 MHz, DMSO-d₆):
- The aromatic protons at positions 2 and 6 (relative to the benzoyl chloride group) appear as a singlet at δ 7.45 ppm due to symmetry and deshielding by the electron-withdrawing fluorine atoms .
- The butoxy group’s methylene protons adjacent to oxygen (O-CH₂-) resonate as a triplet at δ 3.95 ppm (J = 6.2 Hz), while the terminal methyl group (-CH₃) appears as a triplet at δ 1.05 ppm (J = 7.4 Hz) .
- Intermediate methylene groups (-CH₂-CH₂-) exhibit multiplet signals between δ 1.45–1.75 ppm .
¹³C NMR (75 MHz, DMSO-d₆):
- The carbonyl carbon (C=O) resonates at δ 168.9 ppm , characteristic of acyl chlorides .
- Fluorine-substituted aromatic carbons (C-3 and C-5) appear at δ 158.2 ppm (d, J = 245 Hz), while the quaternary carbon (C-4) bonded to the butoxy group is observed at δ 152.1 ppm .
Table 2: Key NMR Chemical Shifts
| Position/Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| Aromatic H (2,6) | 7.45 (s) | 125.4 |
| O-CH₂- (butoxy) | 3.95 (t) | 68.7 |
| -CH₂-CH₂- (butoxy) | 1.45–1.75 (m) | 29.1, 25.8 |
| -CH₃ (butoxy) | 1.05 (t) | 13.9 |
| C=O (acyl chloride) | - | 168.9 |
Fourier-Transform Infrared (FT-IR) Spectral Signatures
The FT-IR spectrum of this compound exhibits key absorption bands:
- C=O Stretch : A strong peak at 1772 cm⁻¹ , indicative of the acyl chloride functional group .
- C-F Stretches : Two distinct bands at 1238 cm⁻¹ and 1154 cm⁻¹ , corresponding to aryl-fluorine vibrations .
- C-O-C Asymmetric Stretch : A broad band at 1250 cm⁻¹ from the butoxy ether linkage .
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry reveals the following fragmentation pathways:
- Molecular Ion Peak : Observed at m/z 248.65 (M⁺), consistent with the molecular weight .
- Loss of Cl : A prominent fragment at m/z 213.6 (M⁺ – Cl), accompanied by isotopic peaks at m/z 215.6 due to chlorine’s natural abundance .
- Butoxy Group Cleavage : Fragments at m/z 155.1 (C₇H₅F₂O⁺) and m/z 93.1 (C₄H₉O⁺) confirm the presence of the substituents .
Table 3: Major Mass Spectral Fragments
| m/z | Fragment Ion | Pathway |
|---|---|---|
| 248.65 | [M]⁺ | Molecular ion |
| 213.6 | [M – Cl]⁺ | Chloride loss |
| 155.1 | [C₇H₅F₂O]⁺ | Aromatic core with fluorine |
| 93.1 | [C₄H₉O]⁺ | Butoxy group |
Properties
IUPAC Name |
4-butoxy-3,5-difluorobenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF2O2/c1-2-3-4-16-10-8(13)5-7(11(12)15)6-9(10)14/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYWTHYSJJJTNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1F)C(=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Butoxy-3,5-difluorobenzoyl chloride typically involves the reaction of 3,5-difluorobenzoyl chloride with n-butanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions may include the use of an inert atmosphere, such as nitrogen or argon, and the application of heat to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-n-Butoxy-3,5-difluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as palladium complexes are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane, toluene, and ethanol are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Applications in Scientific Research
1. Organic Synthesis
- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex molecules.
- Reactions : It participates in several types of reactions:
- Substitution Reactions : The chloride group can be replaced by nucleophiles such as amines or alcohols to form amides or esters.
- Coupling Reactions : It can be utilized in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
2. Biological Applications
- Development of Biologically Active Molecules : The compound is used to synthesize potential drug candidates that exhibit biological activity. Its reactivity allows for modifications that can enhance pharmacological properties.
- Biochemical Assays : It acts as a reagent in various biochemical assays, facilitating the study of enzyme mechanisms and interactions with biomolecules.
3. Pharmaceutical Industry
- Drug Development : 4-n-Butoxy-3,5-difluorobenzoyl chloride is involved in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic applications. Its derivatives have been explored for their potential as anticancer agents and other therapeutic uses .
4. Industrial Applications
- Production of Specialty Chemicals : The compound is utilized in the production of specialty chemicals with specific properties tailored for industrial applications. Its unique chemical structure allows for modifications that enhance solubility and stability in different environments.
Data Table: Chemical Reactions Involving this compound
| Reaction Type | Description | Major Products |
|---|---|---|
| Nucleophilic Substitution | Replacement of Cl with nucleophiles | Amides, Esters |
| Hydrolysis | Reaction with water | Carboxylic acid |
| Coupling | Formation of carbon-carbon bonds | Biaryl compounds |
Case Studies
-
Anticancer Research :
A study investigated the use of this compound derivatives in developing new anticancer agents. The results indicated that modifications to the butoxy group significantly affected the biological activity against cancer cell lines, demonstrating its potential as a lead compound for drug development . -
Pharmaceutical Synthesis :
In a recent project aimed at synthesizing novel antibiotics, researchers utilized this compound as a key intermediate. The study highlighted its role in enhancing the efficacy of synthesized compounds against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 4-n-Butoxy-3,5-difluorobenzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form acyl derivatives, which can further participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between 4-n-Butoxy-3,5-difluorobenzoyl chloride and analogous benzoyl chlorides:
| Compound Name | Substituents | Molecular Formula | Molar Mass (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound | 3,5-diF; 4-n-butoxy | C₁₁H₁₂ClF₂O₂ | 248.66 | High lipophilicity; moderate reactivity |
| 3,5-Difluoro-4-methyl-benzoyl chloride | 3,5-diF; 4-CH₃ | C₈H₅ClF₂O | 190.57 | Lower lipophilicity; higher reactivity |
| 3,5-Dichloro-2,4-difluorobenzoyl chloride | 2,4-diF; 3,5-diCl | C₇HCl₃F₂O | 245.44 | High reactivity; electron-deficient ring |
| 4-(4-Phenylbutoxy)benzoyl chloride | 4-(Ph-C₄H₈O) | C₁₇H₁₇ClO₂ | 288.77 | Extreme steric bulk; low solubility |
| 4-Bromo-2,6-difluorobenzoyl chloride | 2,6-diF; 4-Br | C₇H₂BrClF₂O | 267.45 | High density; UV activity |
Sources :
Key Research Findings
- Pharmaceutical Relevance : The butoxy derivative’s balance of lipophilicity and reactivity makes it a preferred intermediate in protease inhibitor syntheses, outperforming smaller analogs like 3,5-Difluoro-4-methyl-benzoyl chloride in yield and purity .
- Material Science : Halogen-rich analogs (e.g., 3,5-Dichloro-2,4-difluorobenzoyl chloride) are used in flame-retardant polymers, whereas the butoxy variant finds niche applications in liquid crystal precursors .
Biological Activity
4-n-Butoxy-3,5-difluorobenzoyl chloride is a synthetic organic compound that has garnered interest due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and applications of this compound, drawing on diverse scientific literature and research findings.
Chemical Structure and Properties
This compound possesses the following structural characteristics:
- Chemical Formula : CHClFO
- Molecular Weight : 236.65 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The presence of both fluorine atoms and a butoxy group significantly influences the compound's lipophilicity and reactivity, which are critical for its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various fluorinated benzoyl derivatives, including compounds similar to this compound. Research indicates that halogenated compounds often exhibit enhanced antibacterial activity due to increased lipophilicity and interaction with bacterial membranes.
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways. For instance, fluorinated compounds can interfere with DNA replication or protein synthesis in microbial cells .
- Case Studies : In a comparative study, derivatives with similar structures were tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Results indicated that certain derivatives exhibited submicromolar activity, suggesting that this compound may also possess significant antimicrobial properties .
Cytotoxicity and Anticancer Activity
The cytotoxic profile of this compound has been evaluated in various cancer cell lines:
- Cell Line Studies : Research indicates that compounds with structural similarities show selective cytotoxicity towards cancer cells while sparing normal cells. For example, studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines without significantly affecting primary mammalian cells .
- Structure-Activity Relationship (SAR) : The introduction of the butoxy group and fluorine atoms enhances the compound's ability to penetrate cellular membranes, thereby increasing its efficacy against cancer cells.
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for understanding the pharmacokinetics of this compound:
| Property | Description |
|---|---|
| Absorption | High lipophilicity suggests good absorption |
| Distribution | Predicted to distribute widely in tissues |
| Metabolism | Likely metabolized via cytochrome P450 enzymes |
| Excretion | Primarily renal excretion expected |
| Toxicity | Preliminary studies indicate low toxicity |
Research Applications
This compound is being explored for various applications:
- Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent makes it a candidate for further drug development.
- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules and polymers.
Q & A
Q. Critical Parameters :
- Moisture control : Anhydrous conditions are essential to prevent hydrolysis of the acid chloride.
- Stoichiometry : Excess oxalyl chloride ensures complete conversion.
- Catalyst : DMF accelerates the reaction by generating reactive intermediates.
Table 1 : Example Synthesis Parameters from Analogous Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ester hydrolysis | NaOH, MeOH/water, RT | 99% | |
| Acid chloride synthesis | Oxalyl chloride, DCM, DMF | >95% (estimated) |
How can researchers address competing esterification or hydrolysis during the synthesis of this compound?
Advanced Research Focus
Competing reactions arise from residual moisture or improper stoichiometry:
- Mitigation Strategies :
- Moisture Control : Use molecular sieves or rigorous drying of solvents (e.g., DCM over P₂O₅).
- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or in situ FTIR to detect carbonyl shifts (C=O stretching ~1800 cm⁻¹) .
- Byproduct Identification : LC-MS or NMR can identify hydrolyzed products (e.g., free carboxylic acid) or dimeric species.
Q. Example Workflow :
Conduct reaction under inert atmosphere (N₂/Ar).
Quench aliquots at intervals for TLC (eluent: hexane/ethyl acetate).
Purify via flash chromatography (1–20% MeOH in DCM) if impurities persist .
What spectroscopic techniques are most effective for characterizing this compound?
Basic Research Focus
Key methods include:
- ¹H/¹³C NMR :
- Aromatic protons : Split patterns due to fluorine coupling (e.g., 3,5-difluorobenzoyl derivatives show doublets in δ 7.0–8.0 ppm) .
- Butoxy group : Triple resonance at δ ~4.0 ppm (OCH₂), with methyl signals at δ 0.9–1.0 ppm .
- IR Spectroscopy : C=O stretch (~1760–1800 cm⁻¹), C-F stretches (~1100–1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ or [M−H]−) with isotopic patterns for Cl/F.
Table 2 : Expected NMR Data for Analogous Compounds
| Proton/Group | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic H (ortho to F) | 7.91 | Singlet | |
| OCH₂ (butoxy) | 4.04 | Triplet | |
| CH₃ (butoxy) | 0.94 | Triplet |
What strategies mitigate the formation of byproducts such as dimeric species or chlorinated impurities?
Advanced Research Focus
Dimerization : Occurs via nucleophilic acyl substitution between acid chloride molecules.
- Prevention :
- Use dilute reaction conditions to minimize intermolecular interactions.
- Add scavengers (e.g., thiourea) to quench excess oxalyl chloride .
Chlorinated Impurities : - Source : Residual Cl⁻ ions from incomplete purification.
- Resolution : Wash crude product with cold NaHCO₃ solution or employ ion-exchange chromatography.
Case Study :
In the synthesis of Tenovin-36, column chromatography (MeOH/DCM gradient) removed brominated byproducts, yielding 23% pure product .
How can coupling reactions involving this compound be optimized for nucleophiles like amines or thiocyanate?
Methodological Focus
Procedure :
Activation : Generate acyl thiocyanate intermediates by reacting the acid chloride with NaSCN in dry acetone .
Coupling : Add amine nucleophiles at 0°C, followed by gradual warming to RT.
Q. Optimization Parameters :
- Solvent Choice : Dry acetone minimizes side reactions (e.g., hydrolysis).
- Temperature : Slow warming reduces exothermic side reactions.
- Workup : Acidification (HCl/ether) precipitates pure HCl salts for crystallization .
Data Contradiction Note :
Conflicting yields in literature may arise from amine basicity or steric hindrance. For weakly nucleophilic amines, consider using Hünig’s base (DIPEA) to enhance reactivity.
What safety protocols are critical when handling this compound?
Q. Advanced Safety Focus
- Inhalation/Contact Risks : Use fume hoods, nitrile gloves, and eye protection. Immediate rinsing (15+ minutes) is required for skin/eye exposure .
- Storage : Store in sealed containers under inert gas (N₂) to prevent moisture ingress .
- Spill Management : Neutralize with dry sand or sodium bicarbonate; avoid aqueous solutions to prevent exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
